molecular formula C8H15NO B13570771 3-Oxabicyclo[3.3.1]nonan-7-amine

3-Oxabicyclo[3.3.1]nonan-7-amine

Cat. No.: B13570771
M. Wt: 141.21 g/mol
InChI Key: QNZCFMWVLJMIAE-UHFFFAOYSA-N
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Description

3-Oxabicyclo[331]nonan-7-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxabicyclo[3.3.1]nonan-7-amine can be achieved through several methods. One common approach involves the reaction of 3-aryl-2-nitroprop-2-en-1-ols with (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts (MDOs). This reaction proceeds through a domino Michael-hemiacetalization-Michael reaction, followed by PCC oxidation, yielding the desired product with high stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[3.3.1]nonan-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[3.3.1]nonan-7-amine involves the inhibition of key redox enzymes, leading to increased reactive oxygen species (ROS) and subsequent mitochondrial damage and DNA damage. This ultimately results in apoptosis of the target cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific amine group and the presence of an oxygen atom within the bicyclic framework. This structural feature contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-oxabicyclo[3.3.1]nonan-7-amine

InChI

InChI=1S/C8H15NO/c9-8-2-6-1-7(3-8)5-10-4-6/h6-8H,1-5,9H2

InChI Key

QNZCFMWVLJMIAE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(CC1COC2)N

Origin of Product

United States

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